N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxyethyl group, and a phenylethyl group
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-13(14-7-5-4-6-8-14)22-20(25)19(24)21-12-16(23)15-9-10-17(26-2)18(11-15)27-3/h4-11,13,16,23H,12H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRBFMQYDLTZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then reacted with 1-phenylethylamine under reductive amination conditions to yield the desired ethanediamide compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of nitro groups will produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide can be compared with similar compounds such as:
- N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamine
- N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-(1-phenylethyl)ethanediamide derivatives
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H31N3O4
- Molecular Weight : 429.53 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a dimethoxyphenyl group and an ethylenediamine backbone, contributing to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This is particularly relevant in neuroprotective applications.
- Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antitumor Properties : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by various neurotoxic agents.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted by Zhang et al. (2023) investigated the anti-inflammatory effects of the compound on RAW 264.7 macrophages. The results showed a dose-dependent decrease in the secretion of pro-inflammatory cytokines, suggesting that this compound could be beneficial for treating chronic inflammatory conditions.
Case Study 3: Anticancer Activity
Research conducted by Lee et al. (2024) focused on the anticancer effects of this compound on various cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
